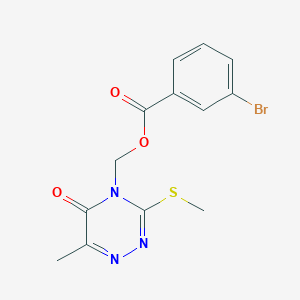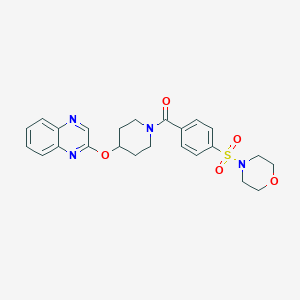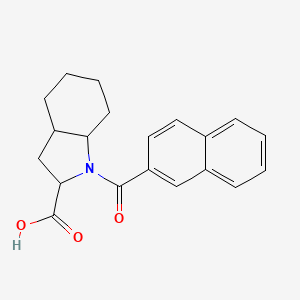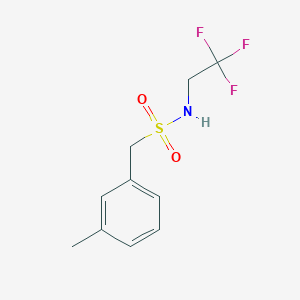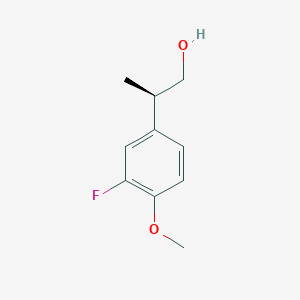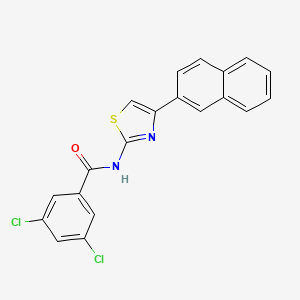
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Bisheterocycles Synthesis : Cycloaddition reactions involving similar compounds, such as dimethyl 1-(2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl) methyl]anilino}-2-oxoethyl)1H-1,2,3-triazole-4,5-dicarboxylate, have been explored for synthesizing novel bisheterocycles (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).
Antimicrobial Activity Exploration : Compounds with structural similarities, like various 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one, have been synthesized and tested for antimicrobial properties against various bacteria and fungi, revealing the potential of such structures in antimicrobial research (Gupta, Kashaw, Jatav, & Mishra, 2008).
Antitumor Activity Assessment : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing similar structural features have been synthesized and tested for antitumor activity, indicating the relevance of such compounds in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Biological and Pharmacological Potential
Analgesic and Anti-inflammatory Activities : Research involving 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, closely related to the chemical , indicates potential analgesic and anti-inflammatory properties, highlighting the therapeutic possibilities of such compounds (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Anti-protozoal Activity Exploration : Studies on novel dihydropyrrolo[3,4-d][1,2,3]triazoles, which share a similar chemical framework, have shown promising anti-protozoal activities, broadening the scope of these compounds in treating protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Inhibitory Effects on Human Heart Chymase : 3-Phenylsulfonylquinazoline-2,4-dione derivatives, structurally akin to the compound of interest, have demonstrated inhibitory effects on human heart chymase, suggesting potential applications in cardiovascular disease management (Fukami, Imajo, Ito, Kakutani, Shibata, Sumida, Tanaka, Niwata, Saitoh, Kiso, Miyazaki, Okunishi, Urata, & Arakawa, 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst followed by cyclization to form the final product.", "Starting Materials": [ "2-amino-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one", "3-phenyl-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the intermediate Schiff base.", "Step 2: Cyclization of the Schiff base intermediate by heating with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1207031-86-4 |
Product Name |
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.46 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c1-16-12-13-17(2)21(14-16)29-24(30)19-10-6-7-11-20(19)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
WNAMRFZRBMBWEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)
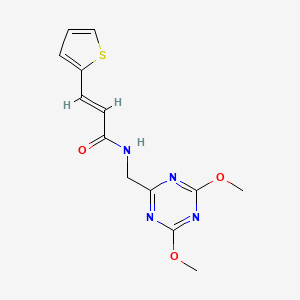
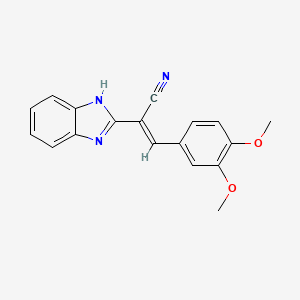

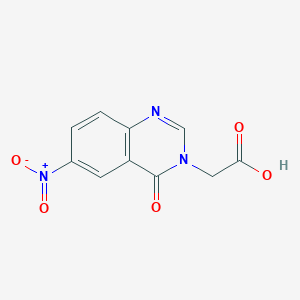
![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)
